H-arg-glu-OH
Overview
Description
This compound has the molecular formula C11H21N5O5 and a molecular weight of 303.31 g/mol . It is a significant molecule in various biochemical processes and has applications in scientific research, medicine, and industry.
Mechanism of Action
Target of Action
It’s known that arginine, a component of arg-glu, is a substrate for nitric oxide synthase (nos), which generates nitric oxide . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Mode of Action
For instance, arginine can enhance protein refolding and solubilization, suppress protein-protein interaction and aggregation, and reduce the viscosity of high concentration protein formulations .
Biochemical Pathways
ARG-GLU is involved in several biochemical pathways. Arginine, a component of ARG-GLU, is a key player in the urea cycle, protein synthesis, and the production of nitric oxide . Glutamate, another component of ARG-GLU, is central to amino acid metabolism, acting as a precursor for the synthesis of other amino acids, proteins, and bioactive molecules .
Pharmacokinetics
Arginine and its salts have been used in research and approved protein injectables, suggesting that they have acceptable safety profiles and bioavailability .
Result of Action
Arginine glutamate has been shown to suppress aggregation of monoclonal antibody preparations induced by increased temperatures or ph, and was also effective under accelerated stability conditions at weakly acidic to neutral ph .
Action Environment
The action of ARG-GLU can be influenced by environmental factors. For instance, the net effect of the preferential inclusion versus exclusion of arginine from the protein surface is dependent on its concentration . Moreover, the salt forms of arginine, including arginine glutamate, play an important role in determining the mechanism of action in regard to protein stabilization .
Biochemical Analysis
Biochemical Properties
ARG-GLU is involved in several biochemical reactions. Arginine, one of the constituents of ARG-GLU, is a natural amino acid with a unique chemical structure. It is highly effective in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations . The enzymes and proteins it interacts with include those involved in arginine synthesis and degradation .
Cellular Effects
ARG-GLU has been shown to have significant effects on cell viability. It has been used as an excipient in therapeutic protein formulations, with a focus on its physicochemical properties, safety, applications in approved protein products, beneficial and detrimental effects in liquid and lyophilized protein formulations when combined with different counterions, and mechanism on protein stabilization and destabilization .
Molecular Mechanism
The molecular mechanism of ARG-GLU involves its interaction with various biomolecules. For instance, arginine cations cluster at certain protein surface patches via interaction with guanidinium and carboxylate amino acid side chains . The salt forms of arginine, including ARG-GLU, have been shown to suppress protein aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, ARG-GLU has been shown to have temporal effects on protein stability and aggregation kinetics. Both arginine acetate and ARG-GLU improved the antibody stability, whereas both arginine sulfate and arginine hydrochloride decreased it .
Dosage Effects in Animal Models
While specific studies on the dosage effects of ARG-GLU in animal models are limited, it is known that arginine, a component of ARG-GLU, plays a crucial role in animal health and nutrition
Metabolic Pathways
ARG-GLU is involved in the metabolic pathways of arginine and glutamate. Arginine metabolism occurs via multiple pathways initiated by arginase, nitric-oxide synthase, arginine:glycine amidinotransferase, and arginine decarboxylase .
Transport and Distribution
Arginine, a component of ARG-GLU, is known to be transported into trunk roots and stems, together with glutamate, glutamine, and theanine as the major amino acids in the xylem sap for long-distance root-to-leaf transport .
Subcellular Localization
Proteins destined for the mitochondrion, the chloroplast, or the secretory pathway are usually sorted based on the presence of an N-terminal targeting sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-arg-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps :
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of activators like hydroxybenzotriazole (HOBt) or oxyma.
Deprotection: After each coupling step, the protecting groups are removed to expose the reactive sites for the next amino acid addition.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
H-arg-glu-OH can undergo various chemical reactions, including:
Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds to free thiols.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives or conjugates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) as reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of activating agents like carbodiimides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield peptide conjugates with various functional groups .
Scientific Research Applications
H-arg-glu-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides and proteins.
Biology: Investigated for its role in protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties, modulation of immune responses, and enhancement of wound healing.
Industry: Utilized in the development of peptide-based drugs, cosmetics, and nutraceuticals .
Comparison with Similar Compounds
H-arg-glu-OH can be compared with other similar dipeptides, such as:
H-lys-glu-OH: Composed of lysine and glutamic acid, this dipeptide has similar properties but different biological activities due to the presence of lysine instead of arginine.
H-arg-asp-OH: Composed of arginine and aspartic acid, this dipeptide shares some properties with this compound but has distinct chemical reactivity and biological functions.
H-lys-asp-OH: Composed of lysine and aspartic acid, this dipeptide differs from this compound in both amino acid composition and biological activity
This compound stands out due to its unique combination of arginine and glutamic acid, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O5/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKJBCPRWWGPEY-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arginylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15706-89-5 | |
Record name | L-Arginyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15706-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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